Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a meta-tolyl (3-methylphenyl) substituent at the N1 position and an ethyl carboxylate group at the C4 position. Its molecular formula is C₁₃H₁₃BrN₂O₂, with a molecular weight of 325.16 g/mol. This compound is a key intermediate in medicinal and agrochemical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents due to its reactive bromine atom and aromatic substitution pattern. Its synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination and functionalization of the aryl group .
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(3-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
YEEFOXOMRODJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves the bromination of 1-(m-tolyl)-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain a consistent reaction environment. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like potassium carbonate in a polar solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazole derivatives.
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include de-brominated pyrazole derivatives.
Scientific Research Applications
Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate can be compared to analogs with variations in substituents on the pyrazole ring or aryl group. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity :
- Bromine at C5 (as in the target compound) increases electrophilicity, making it suitable for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
- Fluorine or methyl groups on the aryl ring (e.g., 4-fluorophenyl or p-tolyl) modulate electronic and steric properties, affecting solubility and metabolic stability .
Biological Activity :
- The hydroxyl derivative (Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate) exhibits significant enzyme inhibition (PfDHOD), highlighting the role of polar substituents in target binding .
- Brominated analogs are less explored for direct bioactivity but are critical as synthetic intermediates .
Synthetic Utility: Nitro-substituted derivatives (e.g., 2-nitrophenyl) serve as precursors for amine-functionalized compounds via reduction . Amino-substituted analogs (e.g., 5-amino-1-(4-fluorophenyl)) enable further functionalization through diazotization or acylation .
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